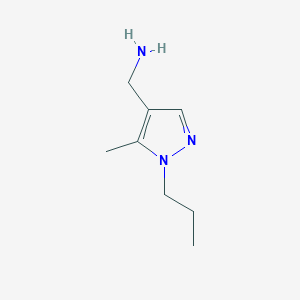

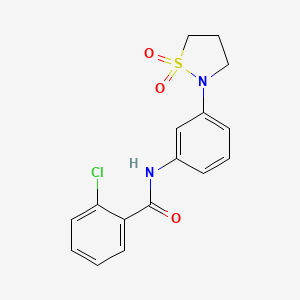

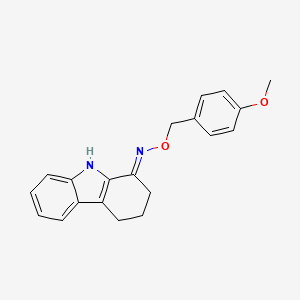

![molecular formula C21H23NO5 B2635420 2-[9H-Fluoren-9-ylmethoxycarbonyl-(2-hydroxy-2-methylpropyl)amino]acetic acid CAS No. 2580233-28-7](/img/structure/B2635420.png)

2-[9H-Fluoren-9-ylmethoxycarbonyl-(2-hydroxy-2-methylpropyl)amino]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[9H-Fluoren-9-ylmethoxycarbonyl-(2-hydroxy-2-methylpropyl)amino]acetic acid, also known as Fmoc-Val-Ile-OH, is a synthetic amino acid derivative that is widely used in scientific research. This compound is commonly used as a building block in solid-phase peptide synthesis and has been shown to have various biochemical and physiological effects. In

Scientific Research Applications

Protection and Deprotection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group has been utilized to protect hydroxy-groups in synthesis processes. It can be conveniently removed by the action of triethylamine in dry pyridine solution, allowing for selective deprotection while other base-labile protecting groups remain intact. This property makes it useful in the synthesis of complex molecules, such as oligonucleotides (Gioeli & Chattopadhyaya, 1982).

Synthesis of Peptides with Difficult Sequences

N,O-Bis-Fmoc derivatives of Nα-(2-hydroxy-4-methoxybenzyl)amino acids have been shown to be valuable in preparing peptides with reversibly protected peptide bonds. This approach helps in overcoming challenges associated with interchain association during solid phase peptide synthesis, enabling the creation of peptides that were previously difficult to synthesize (Johnson et al., 1993).

Facilitating Solid-Phase Synthesis of N-Alkylhydroxamic Acids

The application of N-fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines in solid-phase synthesis has facilitated the production of structurally diverse N-substituted hydroxamic acids. This approach leverages the high efficiency of condensation reactions on solid supports, offering a robust method for generating compounds with potential biological activities (Mellor & Chan, 1997).

Development of Sugar Amino Acid Oligomers

N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids have been used to efficiently synthesize oligomers. These oligomers, which can vary in length, are synthesized via solid-phase synthesis, highlighting the versatility of Fmoc protection in facilitating the construction of complex biomolecules (Gregar & Gervay-Hague, 2004).

Synthesis of Glycopyranosylamine Uronic Acids

The synthesis of N-(fluoren-9-ylmethoxycarbonyl)glycopyranosylamine uronic acids for solid-phase synthesis demonstrates the broad utility of Fmoc protection in creating sugar amino acids. This process involves selective oxidation and provides access to unique monomer units for combinatorial library synthesis, expanding the toolbox for glycoscience research (Ying & Gervay-Hague, 2004).

properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl-(2-hydroxy-2-methylpropyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-21(2,26)13-22(11-19(23)24)20(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18,26H,11-13H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBCRCDJCLWHDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-N-(2-hydroxy-2-methyl-propyl)-glycine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

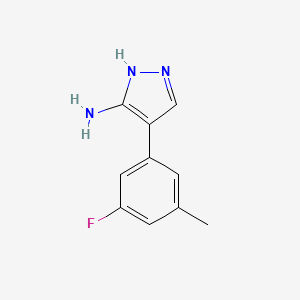

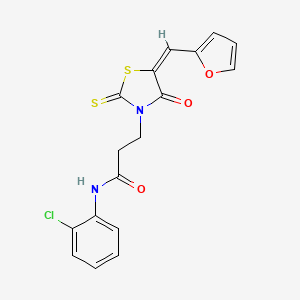

![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2635346.png)

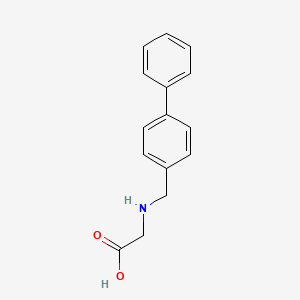

![4-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinazoline](/img/structure/B2635352.png)

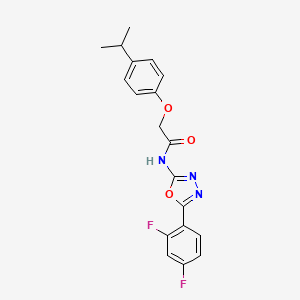

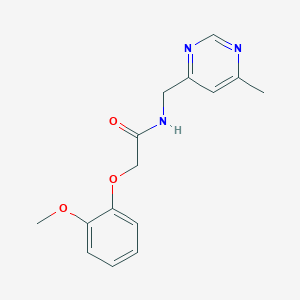

![5-(3,5-dimethoxybenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2635353.png)

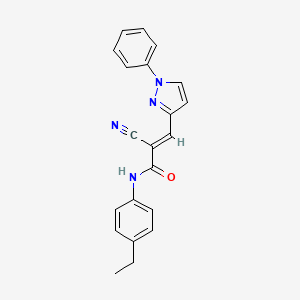

![ethyl N-{2-cyano-2-[2-(4-fluorophenyl)hydrazono]acetyl}carbamate](/img/structure/B2635359.png)